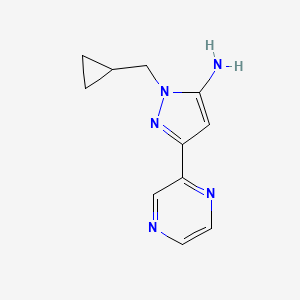

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

説明

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Characterization

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their chemical synthesis and structural characterization. For instance, Titi et al. (2020) reported the synthesis and characterization of pyrazole derivatives, including the study of their crystal structures and theoretical physical and chemical properties calculations, indicating their potential applications in developing new materials or chemical compounds with unique properties (Titi et al., 2020).

Anticancer Activities

Several studies have highlighted the potential anticancer activities of pyrazole derivatives. For example, Alam et al. (2018) synthesized and evaluated novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, demonstrating significant in vitro cytotoxicity against various human cancer cell lines (Alam et al., 2018). Zhang et al. (2008) also reported on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showing inhibitory effects against A549 lung cancer cells, suggesting the role of these compounds in cancer treatment (Zhang et al., 2008).

Antimicrobial and Antibacterial Properties

Pyrazole derivatives have shown promising antimicrobial and antibacterial properties. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines and observed antibacterial and antifungal activities for several derivatives (Farghaly & El-Kashef, 2005). Furthermore, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Applications

The pyrazolyl compounds have been investigated for their catalytic applications as well. For instance, Matiwane, Obuah, and Darkwa (2020) studied pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness under various conditions (Matiwane, Obuah, & Darkwa, 2020).

作用機序

Target of Action

It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that the functionalization of imidazo[1,2-a]pyridines, a related class of compounds, can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes can lead to the divergent synthesis of either c–h alkenylation products or indazole products .

Result of Action

It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the construction of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Action Environment

It is known that the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates can be achieved through an environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of n-pyridin-2-yl or n-quinolin-2-yl substituted carbamates .

生化学分析

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative coupling and tandem reactions . The nature of these interactions often involves the formation of stable complexes that facilitate or inhibit specific biochemical pathways. The compound’s ability to form such complexes makes it a valuable tool in studying enzyme kinetics and protein interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in oxidative reactions, thereby modulating the overall biochemical pathway . These interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

特性

IUPAC Name |

2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-11-5-9(10-6-13-3-4-14-10)15-16(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLYKHPVAKBLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

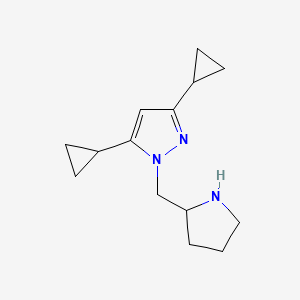

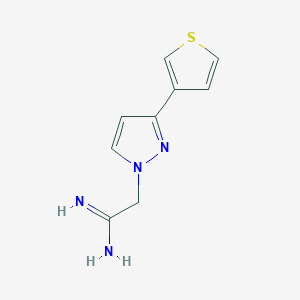

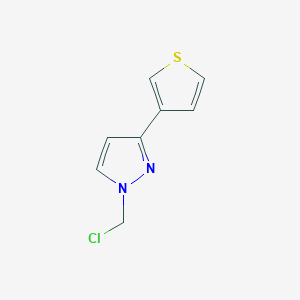

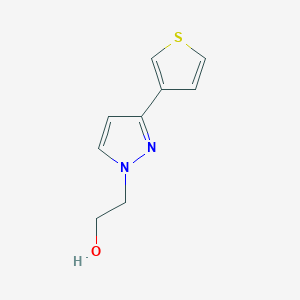

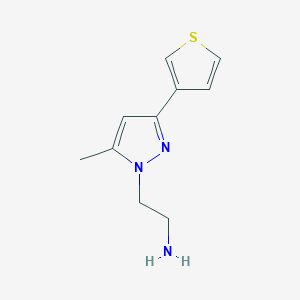

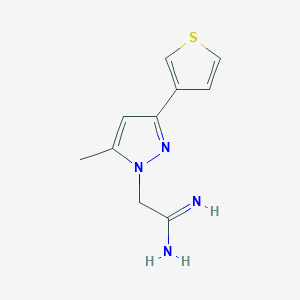

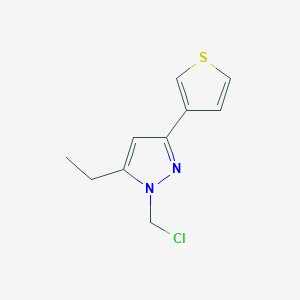

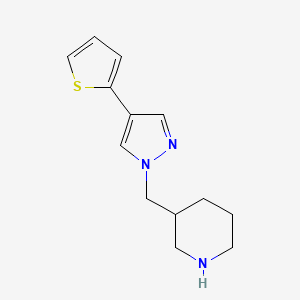

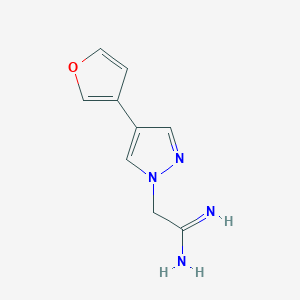

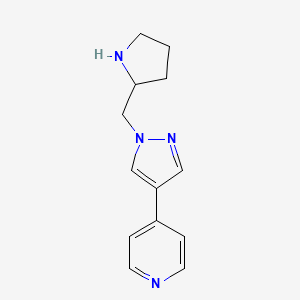

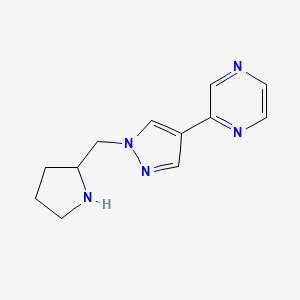

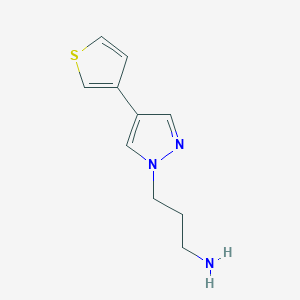

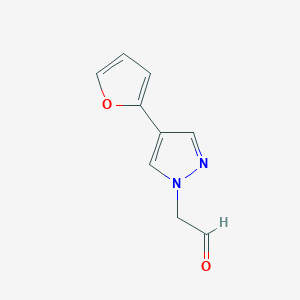

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。